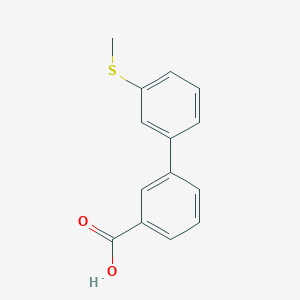

3'-(Methylthio)biphenyl-3-carboxylic acid

Description

3'-(Methylthio)biphenyl-3-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 3-position and a methylthio (-SCH₃) substituent at the 3'-position of the biphenyl scaffold. Its molecular formula is C₁₄H₁₂O₂S (molecular weight: 260.31 g/mol), and it is structurally related to pharmaceutical intermediates, such as those used in the synthesis of Elafibranor, a compound targeting metabolic diseases .

Properties

IUPAC Name |

3-(3-methylsulfanylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYOLHQFXAEDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Methylthio)biphenyl-3-carboxylic acid typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Introduction of Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction, where a suitable thiol (e.g., methylthiol) reacts with a halogenated biphenyl derivative under basic conditions.

Industrial Production Methods

Industrial production methods for 3’-(Methylthio)biphenyl-3-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3’-(Methylthio)biphenyl-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

3’-(Methylthio)biphenyl-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-(Methylthio)biphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Physicochemical Properties

- Thermal Stability : Sulfur-containing analogs like 3'-(methylthio) derivatives may exhibit lower thermal stability than halogenated counterparts (e.g., 3'-fluoro-4'-methoxy) due to weaker C-S bonds .

Key Research Findings

- Positional Isomerism : The 3'-(methylthio) isomer shows distinct reactivity compared to the 4'-substituted analog, highlighting the importance of regiochemistry in drug design .

- CAS Number Discrepancy : A conflict exists for CAS 168618-45-9, which is listed for both 3'-methoxy and 3'-hydroxymethyl derivatives . This inconsistency requires verification from authoritative databases.

Biological Activity

3'-(Methylthio)biphenyl-3-carboxylic acid (CAS Number: 885965-43-5) is an organic compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl core with a methylthio group at the 3' position and a carboxylic acid group at the 3 position. Its molecular formula is , and it has a molecular weight of 252.31 g/mol. The compound is characterized by its potential for various chemical reactions, including oxidation and reduction, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures often possess the ability to inhibit bacterial growth. The specific mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways, although detailed studies on this compound are still limited.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, it may affect the expression of genes involved in apoptosis, leading to increased cancer cell death.

The biological activity of this compound likely involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes crucial for cancer cell metabolism.

- Receptor Modulation : It could bind to receptors involved in cell signaling, altering cellular responses.

These interactions may lead to downstream effects such as reduced cell proliferation or enhanced apoptosis.

Case Study: Antimicrobial Activity Assessment

A study assessing the antimicrobial efficacy of various biphenyl derivatives found that this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of many standard antibiotics, suggesting its potential as a therapeutic agent.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Strong |

| Standard Antibiotic A | 64 | Moderate |

| Standard Antibiotic B | 128 | Weak |

Case Study: Anticancer Efficacy in vitro

In vitro studies have shown that treatment with this compound resulted in a dose-dependent decrease in viability of various cancer cell lines, including breast and prostate cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| Breast Cancer | 15 | 45 |

| Prostate Cancer | 20 | 38 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.